2-Thioxothiazolidine-4-carboxylic acid
Overview
Description
2-Thioxothiazolidine-4-carboxylic acid has been highlighted in scientific research for its potential as an indicator for occupational exposure to harmful substances such as carbon disulfide. Studies have developed methodologies for its detection and quantification, reflecting its importance in occupational health and safety (Thienpont et al., 1990; Amarnath et al., 2001).
Synthesis Analysis
The synthesis of 2-thioxothiazolidine-4-carboxylic acid and its derivatives has been explored in several studies. Notably, Boettcher and Meister (1985) described a safe and efficient synthesis method that avoids the use of hazardous materials like phosgene, offering a more practical approach for producing this compound (Boettcher & Meister, 1985).
Molecular Structure Analysis
The molecular structure of 2-thioxothiazolidine-4-carboxylic acid has been thoroughly investigated, with studies revealing its crystal structure and detailing the conformation of the thiazolidine ring (Ramasubbu & Parthasarathy, 2009; Loscalzo et al., 1973). These insights are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
2-Thioxothiazolidine-4-carboxylic acid participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been leveraged in the creation of novel compounds with potential biological activity (Refouvelet et al., 1994; Credico et al., 2011).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 2-thioxothiazolidine-4-carboxylic acid were not identified, research into its synthesis and structural analysis implies that its physical characteristics are conducive to its role in various chemical reactions and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of 2-thioxothiazolidine-4-carboxylic acid, such as its reactivity with other compounds and its role in synthesizing derivatives with antimicrobial activity, are of particular interest (Alhameed et al., 2019). Its ability to undergo specific reactions underlines its utility in medicinal chemistry and pharmacology, beyond the scope of occupational health.
Scientific Research Applications
Application in Pulmonary Disorders
Field : Medical Science - Pulmonary Disorders
Methods of Application : In a long-term exposure murine model of allergic airway disease, TTCA or α-lipoic acid (LA) was administered to evaluate its effects on airway remodeling .
Results : Administration of TTCA or LA reduced features of asthma, including airway remodeling. This was accompanied by suppression of transforming growth factor-β1, vascular endothelial growth factor, and T-helper 2 cytokines .
Application in Toxicology
Methods of Application : An improved method for the determination of TTCA in urine was developed, which involved the addition of tetrahydro-2-thioxo-2H-1,3-thiazine-4-carboxylic acid as an internal standard, purification on an Oasis HLB solid-phase extraction column, and analysis by HPLC with UV detection .
Results : A novel urinary metabolite of CS2 was recognized during the analysis. The new metabolite demonstrated a dose response, was present at approximately 30% the level of TTCA, and was characterized to be 2-thioxothiazolidin-4-ylcarbonylglycine (TTCG) .
Application in Ocular Delivery
Field : Pharmaceutical Sciences
Methods of Application : Chitosan nanoparticles loaded with TTCA were formulated by the ionic gelation method. The in vitro release of TTCA from the nanoparticles was quantified over 96 hours .
Results : The nanoparticles were found to be uniform in shape and well dispersed with an average size of 153 nm. The permeation of TTCA through excised bovine cornea was measured, with a lag time of 0.2 hours and a flux of 3.05 μg/cm² per hour .
Application in Organic Synthesis
Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or modification process. They can be involved in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results : The outcomes of these applications can also vary widely, resulting in a range of different organic compounds or modified materials .
Application in Hypoxia-Inducible Signaling
Field : Medical Science - Hypoxia-Inducible Signaling
Methods of Application : In a long-term exposure murine model of allergic airway disease, TTCA was administered to evaluate its effects on ROS-related hypoxia-inducible signaling .
Results : Administration of TTCA reduced features of asthma, including airway remodeling. This was accompanied by suppression of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF)-1α, and HIF-2α .
Application in Nanoparticle Surface Modification
Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or modification process. They can be involved in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results : The outcomes of these applications can also vary widely, resulting in a range of different organic compounds or modified materials .
properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOCHQOQMZGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943223 | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxothiazolidine-4-carboxylic acid | |
CAS RN |
20933-67-9, 98169-56-3 | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Raphanusamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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